molecular formula C26H37N3O B6093003 2-[4-(1-benzyl-4-piperidinyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

2-[4-(1-benzyl-4-piperidinyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

Cat. No.: B6093003
M. Wt: 407.6 g/mol
InChI Key: AWLVUQPTILEKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-benzyl-4-piperidinyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-[4-(1-benzyl-4-piperidinyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is not fully understood. However, research studies suggest that this compound acts as a selective dopamine D2 receptor antagonist. This means that it blocks the action of dopamine at the D2 receptor, which can lead to a decrease in dopamine activity in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to decrease dopamine activity in the brain, which can lead to a reduction in symptoms associated with dopamine-related disorders. Additionally, this compound has been shown to have anxiolytic and sedative effects, which makes it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(1-benzyl-4-piperidinyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments include its potential as a selective dopamine D2 receptor antagonist and its anxiolytic and sedative effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions related to 2-[4-(1-benzyl-4-piperidinyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One potential direction is to further investigate its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Another direction is to investigate its potential as a treatment for anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[4-(1-benzyl-4-piperidinyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been reported in several research studies. One of the most commonly used methods involves the reaction of 1-benzyl-4-piperidone with 1-(2-phenylethyl)piperazine in the presence of sodium borohydride and ethanol. The resulting product is then treated with hydrochloric acid to yield this compound.

Scientific Research Applications

2-[4-(1-benzyl-4-piperidinyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been studied for its potential applications in various fields of research. One of the most promising areas of application is in the field of neuroscience. Studies have shown that this compound has the potential to act as a selective dopamine D2 receptor antagonist, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders.

Properties

IUPAC Name

2-[4-(1-benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O/c30-20-14-26-22-29(19-18-28(26)17-11-23-7-3-1-4-8-23)25-12-15-27(16-13-25)21-24-9-5-2-6-10-24/h1-10,25-26,30H,11-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLVUQPTILEKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(C(C2)CCO)CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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